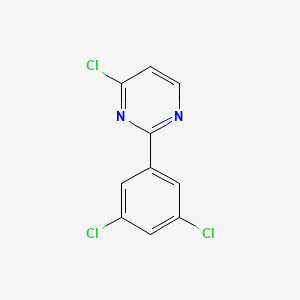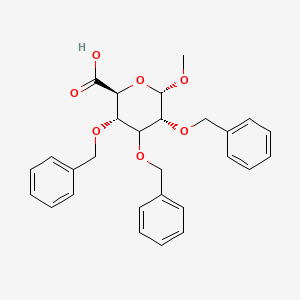![molecular formula C8H17NO5 B13442750 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is a deuterium-labeled compound with the molecular formula C22H22D4N2O4 and a molecular weight of 386.48. This compound is a stable isotope-labeled version of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, which is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves the incorporation of deuterium atoms into the parent compound. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxyphenylacetic acid and piperazine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as deuterium exchange or the use of deuterated reagents.
Cyclization: The intermediate compounds undergo cyclization to form the piperazinedione ring structure.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve the use of automated systems and advanced purification techniques to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used as a reference material in quality control and analytical testing.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione: The non-deuterated version of the compound.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: A structurally similar compound with different functional groups.
1,4-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Another similar compound with a different ring structure.
Uniqueness
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C8H17NO5 |
|---|---|
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
(2R)-1-(3-amino-4-hydroxyoxan-2-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C8H17NO5/c9-6-4(11)1-2-14-8(6)7(13)5(12)3-10/h4-8,10-13H,1-3,9H2/t4?,5-,6?,7?,8?/m1/s1 |
InChI-Schlüssel |
OFVAPPDNLHBFTC-UYVALTIASA-N |
Isomerische SMILES |
C1COC(C(C1O)N)C([C@@H](CO)O)O |
Kanonische SMILES |
C1COC(C(C1O)N)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


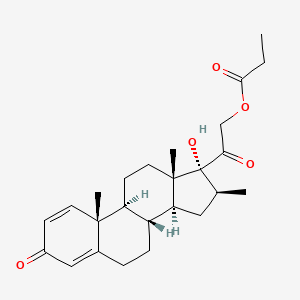
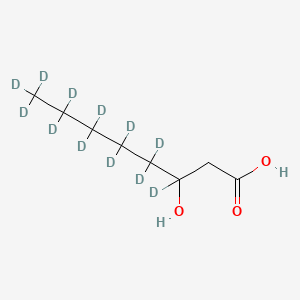
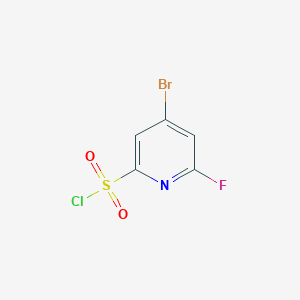
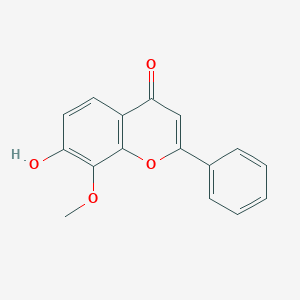



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)
